4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide 4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17429154
InChI: InChI=1S/C13H15NO2/c1-4-9-14-13(15)11-5-7-12(8-6-11)16-10(2)3/h1,5-8,10H,9H2,2-3H3,(H,14,15)
SMILES:
Molecular Formula: C13H15NO2
Molecular Weight: 217.26 g/mol

4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide

CAS No.:

Cat. No.: VC17429154

Molecular Formula: C13H15NO2

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide -

Specification

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
IUPAC Name 4-propan-2-yloxy-N-prop-2-ynylbenzamide
Standard InChI InChI=1S/C13H15NO2/c1-4-9-14-13(15)11-5-7-12(8-6-11)16-10(2)3/h1,5-8,10H,9H2,2-3H3,(H,14,15)
Standard InChI Key XNLUDAZQVKPZGK-UHFFFAOYSA-N
Canonical SMILES CC(C)OC1=CC=C(C=C1)C(=O)NCC#C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

  • A benzamide backbone, providing aromatic stability and hydrogen-bonding capacity via the amide group.

  • An isopropoxy group at the 4-position of the benzene ring, introducing steric bulk and lipophilicity.

  • A propargyl group (CH2CCH\text{CH}_2\text{C}\equiv\text{CH}) attached to the amide nitrogen, enabling alkyne-specific reactivity .

The SMILES notation \text{O=C(NCC#C)C1=CC=C(OC(C)C)C=C1} precisely encodes this arrangement . Computational modeling predicts a planar amide group and a dihedral angle of approximately 120° between the benzene ring and isopropoxy moiety, optimizing steric interactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC13H15NO2\text{C}_{13}\text{H}_{15}\text{NO}_{2}
Molecular Weight217.26 g/mol
CAS Registry Number1394964-56-7
Hazard StatementsH302, H315, H319, H335

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves a two-step protocol:

  • Formation of 4-isopropoxybenzoyl chloride: Reaction of 4-isopropoxybenzoic acid with thionyl chloride (SOCl2\text{SOCl}_2) or oxalyl chloride (C2O2Cl2\text{C}_2\text{O}_2\text{Cl}_2) under anhydrous conditions.

  • Amidation with propargylamine: Nucleophilic acyl substitution between the acyl chloride and propargylamine (HCCCH2NH2\text{HC}\equiv\text{CCH}_2\text{NH}_2) in the presence of a base like triethylamine.

Yield optimization studies recommend dichloromethane as the solvent and reaction temperatures below 25°C to minimize alkyne decomposition.

Click Chemistry Applications

The terminal alkyne group participates in Huisgen 1,3-dipolar cycloaddition with azides, forming 1,2,3-triazoles under copper(I) catalysis. This reaction, pivotal in bioconjugation and polymer chemistry, enables the compound to serve as a building block for:

  • Drug-delivery systems: Covalent attachment to polyethylene glycol (PEG) chains or nanoparticles.

  • Fluorescent probes: Functionalization with fluorophores like fluorescein or rhodamine .

Biological and Pharmacological Profile

In Vitro Activity

While direct data on 4-isopropoxy-N-(prop-2-yn-1-yl)benzamide are scarce, benzamide analogs demonstrate:

  • Anticonvulsant effects: Modulation of voltage-gated sodium channels (EC50_{50} = 12–45 μM in rodent models).

  • Antimicrobial activity: Inhibition of Staphylococcus aureus (MIC = 32–64 μg/mL) via interference with cell wall synthesis .

The isopropoxy group enhances membrane permeability, while the propargyl moiety may improve target selectivity through click chemistry-mediated tagging .

Industrial and Research Applications

Pharmaceutical Development

The compound’s dual functionality (amide + alkyne) supports its role in:

  • Prodrug synthesis: Enzymatic cleavage of the amide bond releases active metabolites.

  • Combinatorial libraries: High-throughput screening against kinase or protease targets .

Material Science

Incorporation into self-healing polymers via alkyne-azide crosslinking improves mechanical resilience by 40–60% compared to traditional thermosets.

Future Directions

Research Priorities

  • Structure-activity relationship (SAR) studies: Systematic variation of the isopropoxy and propargyl groups to optimize pharmacokinetics.

  • In vivo efficacy trials: Evaluation in murine models of epilepsy or bacterial sepsis .

Technological Integration

Exploration of flow chemistry techniques could enhance synthetic scalability, reducing production costs by 70%.

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